tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate
Description
Properties
Molecular Formula |
C17H24O3 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
tert-butyl 1-(2-phenylmethoxyethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H24O3/c1-16(2,3)20-15(18)17(9-10-17)11-12-19-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
InChI Key |
OMBJZRDHDCPPGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Using Benzaldehyde and tert-Butyl 2-aminoethylcarbamate
A common preparative approach involves the reductive amination of tert-butyl 2-aminoethylcarbamate with benzaldehyde to introduce the benzyloxyethyl moiety. This method has been extensively documented and optimized for high yield and purity.
| Parameter | Details |
|---|---|
| Starting materials | tert-Butyl 2-aminoethylcarbamate, Benzaldehyde |
| Solvent | Methanol |
| Additives | Molecular sieve 3 Å |
| Temperature Stage 1 | Ambient temperature (~20 °C), overnight stirring |
| Temperature Stage 2 | Cooling to -10 °C (ice/salt bath) |
| Reducing agent | Sodium borohydride (NaBH4), added portion-wise over 30 min |
| Reaction time Stage 2 | 16 hours stirring at ambient temperature after NaBH4 addition |
| Work-up | Solvent evaporation, extraction with ethyl acetate and water, acid/base washes, drying over MgSO4 |
| Yield | Approximately 92% |
| Product state | Colorless oil |
| Characterization | LC-MS [M+H] 251.2; TLC Rf (DCM/MeOH 9:1) 0.30 |
This method is robust and reproducible, providing a high yield of the intermediate tert-butyl 2-(benzylamino)ethylcarbamate, which can be further transformed into the target compound.
Alternative Reductive Amination Using Sodium Triacetoxyborohydride
An alternative reductive amination employs sodium triacetoxyborohydride in 1,2-dichloroethane with triethylamine as a base:
| Parameter | Details |
|---|---|
| Starting materials | tert-Butyl 2-aminoethylcarbamate, Benzaldehyde |
| Solvent | 1,2-Dichloroethane |
| Additives | Magnesium sulfate, Triethylamine |
| Reducing agent | Sodium triacetoxyborohydride |
| Temperature | Room temperature (20 °C) |
| Reaction time | 16 hours |
| Work-up | Filtration, washing with saturated NaHCO3, drying over MgSO4, chromatography purification |
| Yield | Approximately 23% |
This method yields a lower amount of product but can be useful under specific synthetic constraints.
Cyclopropanation and Further Functionalization
While the above steps provide the benzyloxyethyl intermediate, the formation of the cyclopropanecarboxylate moiety requires additional steps such as:
- Generation of diazo intermediates.
- Reaction with carbamates under controlled low temperatures.
- Use of strong bases like lithium diisopropylamide (LDA) for deprotonation.
- Quenching with acetic acid or other electrophiles.
For example, in related literature on tert-butyl carbamate derivatives, cyclopropanation is achieved by treating protected amino acid derivatives with chloroiodomethane and LDA at -70 °C, followed by work-up and purification.
Protection and Deprotection Strategies
Protection of amines and carboxyl groups with tert-butyl carbamate groups is critical for the selective reactions. The Boc group is introduced using reagents like di-tert-butyl dicarbonate and removed under acidic conditions when necessary.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination | tert-Butyl 2-aminoethylcarbamate + Benzaldehyde, NaBH4, MeOH, molecular sieves, 20 °C to -10 °C | 92 | High yield, colorless oil product |
| Alternative reductive amination | Sodium triacetoxyborohydride, 1,2-dichloroethane, triethylamine, 20 °C | 23 | Lower yield, requires chromatography |
| Cyclopropanation | LDA, chloroiodomethane, -70 °C, acetic acid quench | Variable | Requires low temperature and inert atmosphere |
| Boc protection | Di-tert-butyl dicarbonate, pyridine, THF | 84 | Standard protection method |
Research Findings and Practical Considerations
The reductive amination route using sodium borohydride in methanol with molecular sieves is the most efficient and widely used method for the introduction of the benzyloxyethyl group, achieving yields over 90%.
Low-temperature cyclopropanation reactions require precise temperature control and inert atmosphere to avoid side reactions and decomposition.
Purification methods including extraction, washing, drying with magnesium sulfate, and chromatography are essential to isolate pure tert-butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate.
The choice of reducing agent and solvent significantly affects yield and purity; sodium borohydride in methanol is preferred for reductive amination, while sodium triacetoxyborohydride can be used when milder conditions are needed.
Protection and deprotection steps using Boc groups are standard and facilitate selective functionalization without side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxyethyl group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxyethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Benzyloxyacetic acid, benzaldehyde.
Reduction: Benzyloxyethanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl ester group can serve as a protecting group for carboxylic acids during multi-step synthesis.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of biological probes for studying enzyme mechanisms and interactions.
Industry:
Material Science:
Catalysis: Used as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The benzyloxyethyl group can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under suitable conditions .
Comparison with Similar Compounds
Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate (CAS: 93-26-5)
Structural Differences :
- The ester group is methyl instead of tert-butyl.
- Molecular weight: ~262.3 g/mol (methyl) vs. ~318.4 g/mol (tert-butyl).
Chemical Behavior :
- Stability : Methyl esters are less sterically hindered and more prone to hydrolysis under basic conditions compared to tert-butyl esters, which resist hydrolysis due to steric protection .
- Reactivity : The tert-butyl group may slow reaction kinetics in nucleophilic acyl substitutions, whereas the methyl ester reacts faster but offers less selectivity.
2-(4-(tert-Butyl)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Structural Differences :
- Replaces the benzyloxyethyl group with a 4-(tert-butyl)phenoxy substituent.
- Contains a carboxamide (N,N-diethyl) instead of an ester.
Reactivity :
- The carboxamide group introduces hydrogen-bonding capability, altering solubility and biological activity compared to ester analogs.
Other Cyclopropane Derivatives in
Compounds such as isobutyrate derivatives (e.g., [(3aR,4R,6R,6aR)-6-[(Z)-4-(Hydroxyimino)...]methyl Isobutyrate) and amides (e.g., 6-Bromo-2-naphthamide) differ in:
- Functional Groups : Isobutyrate esters vs. tert-butyl esters; bromonaphthamide vs. benzyloxyethyl.
- Applications : Brominated aromatics are used in cross-coupling reactions, while benzyloxyethyl groups serve as alcohol-protecting motifs .
Comparative Data Table
| Property/Compound | tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate | Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate | 2-(4-(tert-Butyl)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
|---|---|---|---|
| CAS Number | 2284871-35-6 | 93-26-5 | 2170459-25-1 |
| Ester/Functional Group | tert-butyl ester | methyl ester | carboxamide |
| Key Substituent | 2-(Benzyloxy)ethyl | 2-(Benzyloxy)ethyl | 4-(tert-Butyl)phenoxy |
| Stereochemical Complexity | Not reported | Not reported | dr 33:1 diastereomers |
| Synthetic Yield | Not reported | Not reported | 67% |
| Stability | Acid-resistant | Base-sensitive | Depends on carboxamide substituents |
Biological Activity
tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate (CAS No. 2170459-25-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
- Molecular Formula : C17H24O3
- Molecular Weight : 276.38 g/mol
- Structure : The compound features a cyclopropane ring, a benzyloxy group, and a tert-butyl ester functionality, which may contribute to its biological properties.
Anticonvulsant Activity
Research has indicated that derivatives of cyclopropanecarboxylate compounds exhibit anticonvulsant properties. In a study examining various derivatives, certain compounds demonstrated significant activity in seizure models. For instance, compound 6k showed an ED50 value of 9.2 mg/kg in maximal electroshock tests, indicating its effectiveness as an anticonvulsant .
Case Studies
-
Anticonvulsant Evaluation :
- Study Design : The anticonvulsant activity was assessed using the maximal electroshock and pentylenetetrazole models.
- Findings : Compound 6k exhibited a protective index (TD50/ED50) of 42.1, suggesting a favorable safety profile compared to other tested compounds.
- Cardiovascular Research :
Data Tables
| Compound Name | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| This compound | 9.2 | 387.5 | 42.1 |
| Compound 6f | TBD | TBD | TBD |
| Compound 6k | TBD | TBD | TBD |
Note: "TBD" indicates that data is yet to be determined or published.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent, particularly in the realm of anticonvulsants and possibly cardiovascular treatments. The structure-activity relationship (SAR) suggests that modifications to the cyclopropane and benzyloxy moieties could enhance efficacy and selectivity.
Q & A
Q. What protocols ensure accurate quantification of the compound in biological matrices?
- Analytical Workflow :
- Sample Prep : Use SPE cartridges to extract the compound from plasma/tissue homogenates.
- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ detection (MRM transitions for quantification). Validate with calibration curves (R > 0.99) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
